

Application Notes and Protocols for OG 488

Alkyne *in situ* Hybridization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing *in situ* hybridization (ISH) using oligonucleotide probes labeled with Oregon Green (OG) 488 alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers a robust and efficient way to fluorescently label custom probes for the detection of specific RNA or DNA sequences within fixed cells and tissues.

Introduction

Fluorescent *in situ* hybridization (FISH) is a powerful technique for visualizing the location and abundance of nucleic acid sequences. Traditionally, FISH probes are labeled either directly during synthesis with fluorescently modified nucleotides or indirectly with haptens that are later detected by fluorescently labeled antibodies. Click chemistry offers a versatile and highly efficient alternative for postsynthetic labeling of oligonucleotide probes.

The CuAAC reaction forms a stable triazole linkage between an alkyne-modified probe and an azide-modified fluorophore. This bioorthogonal reaction is highly specific, proceeds with high efficiency under mild conditions, and has minimal side reactions with biological molecules, ensuring a high signal-to-noise ratio. OG 488 is a bright and photostable green-fluorescent dye, making it an excellent choice for ISH applications.

Principle of the Method

The overall workflow involves three main stages:

- Probe Design and Synthesis: An oligonucleotide probe complementary to the target sequence is synthesized with an alkyne modification.
- Probe Labeling via Click Chemistry: The alkyne-modified probe is reacted with an azide-modified OG 488 fluorophore in the presence of a copper(I) catalyst.
- *in situ* Hybridization: The fluorescently labeled probe is hybridized to the target nucleic acid in prepared cells or tissue sections, followed by washing and microscopic imaging.

Data Presentation

Table 1: Reagents for OG 488 Alkyne Probe Labeling

Reagent	Stock Concentration	Final Concentration	Purpose
Alkyne-modified Oligonucleotide	2 mM in nuclease-free water	20 - 200 μ M	The probe to be labeled.
OG 488 Azide	10 mM in DMSO	1.5x molar excess to oligo	The fluorescent label.
Copper(II) Sulfate (CuSO_4)	100 mM in nuclease-free water	0.5 mM	The copper catalyst source.
Ligand (THPTA or TBTA)	200 mM in nuclease-free water	0.5 mM	Stabilizes the Cu(I) catalyst.
Sodium Ascorbate	100 mM in nuclease-free water	0.5 mM	Reduces Cu(II) to the active Cu(I) state.
DMSO	100%	~50% (v/v)	Co-solvent to ensure solubility of reagents.
Triethylammonium Acetate Buffer	2 M, pH 7.0	0.2 M	Buffering agent for the click reaction.

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended for aqueous reactions due to its higher water solubility compared to TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine).

Table 2: Performance Characteristics of Click-Labeled Probes

Parameter	Typical Value	Notes
Labeling Efficiency	> 90%	The click reaction is highly efficient, leading to a high degree of labeling for the oligonucleotide probes. [1] [2]
Signal-to-Noise Ratio	High	The bioorthogonal nature of the click reaction minimizes non-specific labeling of other cellular components, resulting in low background.
Photostability	High	OG 488 is a photostable fluorophore suitable for repeated imaging.
Cost-Effectiveness	Moderate	While the initial cost of modified oligonucleotides and click chemistry reagents may be higher than some traditional methods, the efficiency and reliability can make it cost-effective in the long run. [1]

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with OG 488 Azide

This protocol is for a standard 5 nmol labeling reaction.

Materials:

- Alkyne-modified oligonucleotide
- OG 488 Azide
- Copper(II) Sulfate (CuSO_4)
- THPTA
- Sodium Ascorbate
- DMSO
- Nuclease-free water
- 0.3 M Sodium Acetate (NaOAc)
- Cold 100% Ethanol
- Microcentrifuge tubes

Procedure:

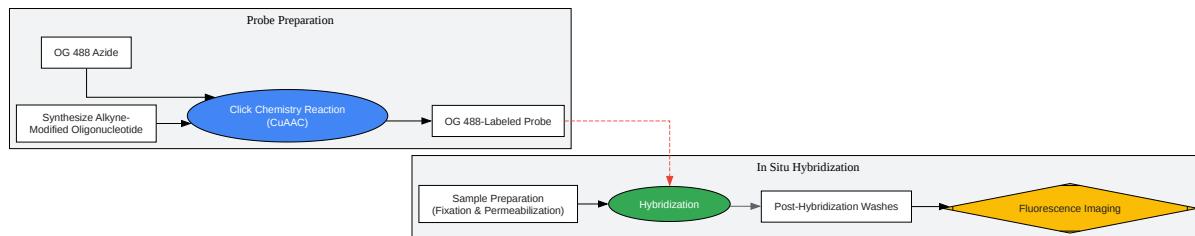
- Prepare Stock Solutions: Prepare the stock solutions as described in Table 1. The sodium ascorbate solution should be made fresh.
- Oligonucleotide Preparation: Dissolve 5 nmol of the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.
- Prepare the Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - 2.5 μL of 2 mM alkyne-modified oligonucleotide
 - Nuclease-free water to a final volume of 25 μL
 - 25 μL of DMSO
 - 1-2 μL of 10 mM OG 488 Azide (adjust for a 2-10 fold molar excess)

- Prepare the Catalyst Solution: In a separate tube, mix 2 volumes of 0.1 M THPTA with 1 volume of 0.1 M CuBr (or a 1:2 ratio of CuSO₄ to THPTA). This solution should be prepared fresh.
- Initiate the Click Reaction:
 - Add 3 µL of the freshly prepared catalyst solution to the reaction mixture.
 - Add 3 µL of freshly prepared 100 mM sodium ascorbate.
 - Mix thoroughly by vortexing.
- Incubation: Incubate the reaction at room temperature for 1-2 hours or at 40-45°C for 30 minutes. Protect the reaction from light.
- Purification of the Labeled Probe:
 - Add 100 µL of 0.3 M NaOAc to the reaction mixture.
 - Add 1 mL of cold 100% ethanol to precipitate the labeled oligonucleotide.
 - Incubate at -20°C for at least 1 hour.
 - Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
 - Carefully decant the supernatant.
 - Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
 - Remove the supernatant and air-dry the pellet.
 - Resuspend the labeled probe in a suitable volume of nuclease-free water or TE buffer.
- Quantification: Determine the concentration and labeling efficiency of the probe using a spectrophotometer.

Protocol 2: *in situ* Hybridization with OG 488-Labeled Probe

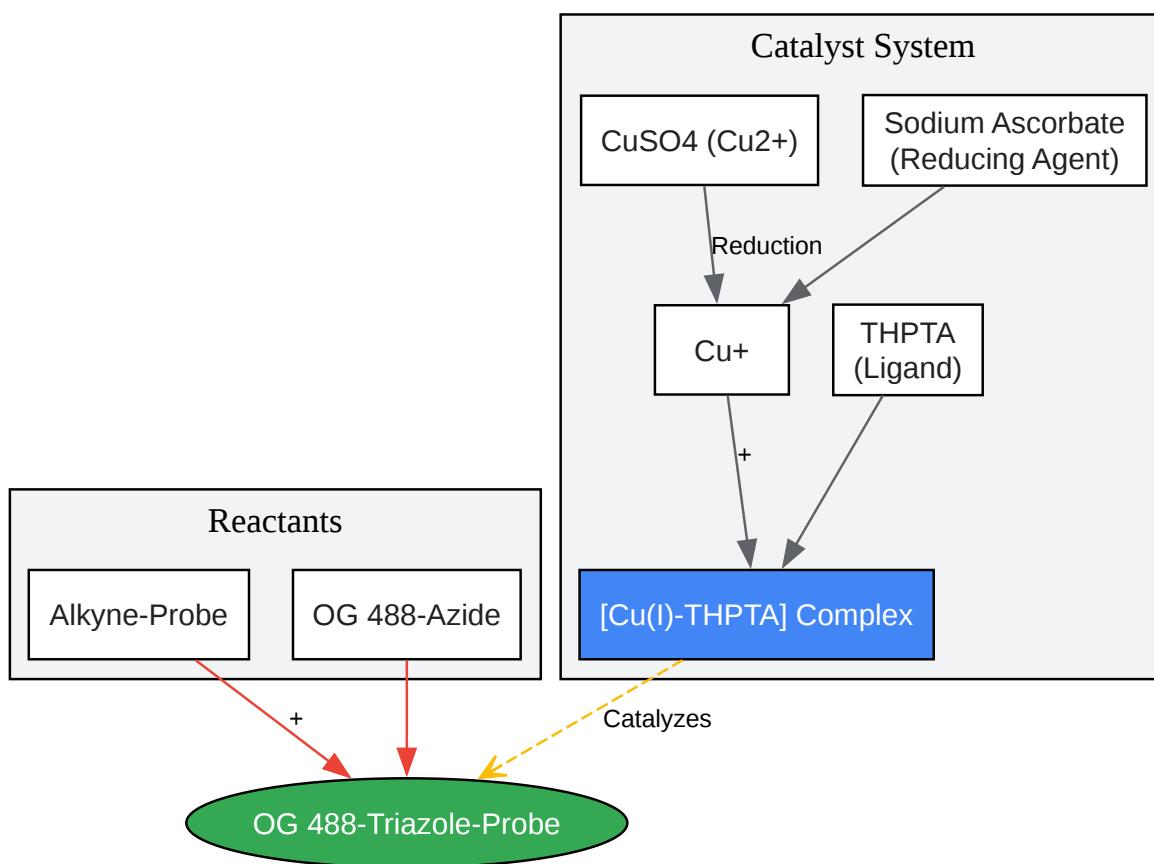
This is a general protocol for ISH on adherent cells grown on coverslips. Optimization may be required for different sample types.

Materials:


- Cells on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
- Wash Buffer A (e.g., 2x SSC, 50% formamide)
- Wash Buffer B (e.g., 2x SSC)
- DAPI solution (for nuclear counterstaining)
- Antifade mounting medium

Procedure:

- Sample Preparation:
 - Wash cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
 - Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Hybridization:


- Prepare the hybridization solution containing the OG 488-labeled probe at the desired concentration (e.g., 1-5 ng/µL).
- Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place on ice.
- Apply the hybridization solution to the coverslips.
- Incubate in a humidified chamber overnight at 37°C.
- Post-Hybridization Washes:
 - Wash the coverslips three times with pre-warmed Wash Buffer A for 15 minutes each at 37°C.
 - Wash twice with Wash Buffer B for 10 minutes each at room temperature.
- Counterstaining and Mounting:
 - Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
 - Wash briefly with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Image the slides using a fluorescence microscope equipped with appropriate filters for OG 488 (excitation ~496 nm, emission ~524 nm) and DAPI (excitation ~358 nm, emission ~461 nm).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for **OG 488 Alkyne** *in situ* Hybridization.

[Click to download full resolution via product page](#)

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improved enzymatic labeling of fluorescent *in situ* hybridization probes applied to the visualization of retained introns in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]

- To cite this document: BenchChem. [Application Notes and Protocols for OG 488 Alkyne in situ Hybridization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554272#og-488-alkyne-in-situ-hybridization-ish-protocol\]](https://www.benchchem.com/product/b15554272#og-488-alkyne-in-situ-hybridization-ish-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com